Cas no 1261574-17-7 (6,2',4',5'-Tetrachlorobiphenyl-2-ethylamine)

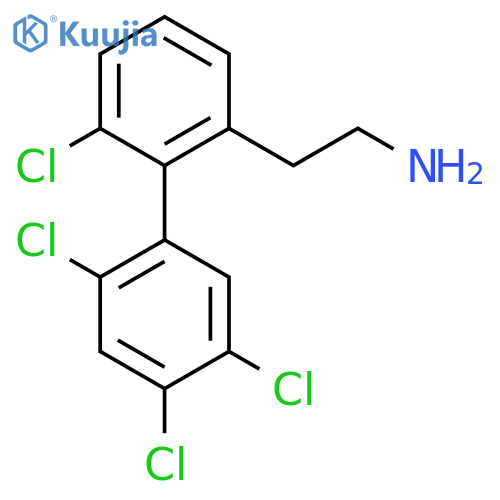

1261574-17-7 structure

商品名:6,2',4',5'-Tetrachlorobiphenyl-2-ethylamine

CAS番号:1261574-17-7

MF:C14H11Cl4N

メガワット:335.055839776993

CID:4997174

6,2',4',5'-Tetrachlorobiphenyl-2-ethylamine 化学的及び物理的性質

名前と識別子

-

- 6,2',4',5'-Tetrachlorobiphenyl-2-ethylamine

-

- インチ: 1S/C14H11Cl4N/c15-10-3-1-2-8(4-5-19)14(10)9-6-12(17)13(18)7-11(9)16/h1-3,6-7H,4-5,19H2

- InChIKey: QSKZWFLXFICGCG-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=CC(CCN)=C1C1C=C(C(=CC=1Cl)Cl)Cl

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 289

- 疎水性パラメータ計算基準値(XlogP): 5.4

- トポロジー分子極性表面積: 26

6,2',4',5'-Tetrachlorobiphenyl-2-ethylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011003900-500mg |

6,2',4',5'-Tetrachlorobiphenyl-2-ethylamine |

1261574-17-7 | 97% | 500mg |

$831.30 | 2023-09-03 | |

| Alichem | A011003900-1g |

6,2',4',5'-Tetrachlorobiphenyl-2-ethylamine |

1261574-17-7 | 97% | 1g |

$1490.00 | 2023-09-03 | |

| Alichem | A011003900-250mg |

6,2',4',5'-Tetrachlorobiphenyl-2-ethylamine |

1261574-17-7 | 97% | 250mg |

$470.40 | 2023-09-03 |

6,2',4',5'-Tetrachlorobiphenyl-2-ethylamine 関連文献

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

1261574-17-7 (6,2',4',5'-Tetrachlorobiphenyl-2-ethylamine) 関連製品

- 2554-94-1(6-(Dimethylamino)hexanal)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬